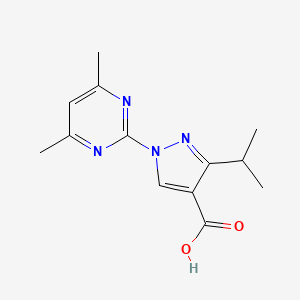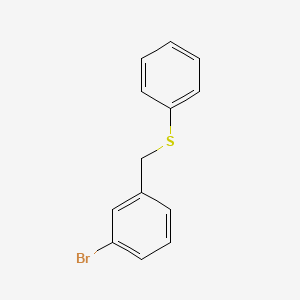![molecular formula C11H19NO3 B2649349 N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide CAS No. 2361646-42-4](/img/structure/B2649349.png)
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxyoxolan ring, a methylpropyl group, and a prop-2-enamide moiety, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide typically involves the following steps:
Formation of the Hydroxyoxolan Ring: The hydroxyoxolan ring can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.
Attachment of the Methylpropyl Group: The methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be formed through the reaction of an appropriate amine with acryloyl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the hydroxyoxolan ring can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and prop-2-enamide moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
- (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide
Uniqueness
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(3-hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-9(13)12-7-10(2,3)11(14)5-6-15-8-11/h4,14H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRLFKURJXJYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=C)C1(CCOC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2649271.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B2649276.png)



![(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide](/img/structure/B2649282.png)
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2649285.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)
